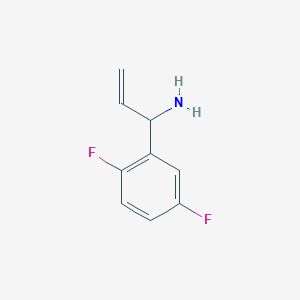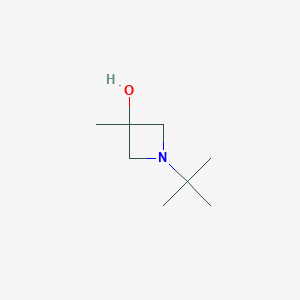
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate is an organic compound with the molecular formula C16H24O8 and a molecular weight of 344.36 g/mol . This compound is characterized by a cyclobutane ring substituted with four ester groups, making it a tetraester derivative of cyclobutane-1,1,2,2-tetracarboxylic acid. It is used in various chemical syntheses and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate can be synthesized through the esterification of cyclobutane-1,1,2,2-tetracarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid or p-toluenesulfonic acid to yield the tetraester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation to remove water formed during the reaction and to drive the equilibrium towards ester formation .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield cyclobutane-1,1,2,2-tetracarboxylic acid and ethanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Cyclobutane-1,1,2,2-tetracarboxylic acid and ethanol.
Reduction: Cyclobutane-1,1,2,2-tetracarboxylic alcohol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tetraethyl cyclobutane-1,1,2,2-tetracarboxylate depends on its application. In drug delivery, the ester groups are hydrolyzed by esterases in the body to release the active drug. The cyclobutane ring provides structural stability and can interact with various molecular targets, enhancing the drug’s efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Tetraethyl 1,1,2,2-ethanetetracarboxylate: Similar in structure but with an ethane backbone instead of a cyclobutane ring.
Cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester: Similar ester groups but different substitution pattern on the cyclobutane ring.
Uniqueness
Tetraethyl cyclobutane-1,1,2,2-tetracarboxylate is unique due to its cyclobutane ring, which imparts rigidity and stability to the molecule. This structural feature makes it particularly useful in applications requiring stable and robust compounds .
Propiedades
Fórmula molecular |
C16H24O8 |
|---|---|
Peso molecular |
344.36 g/mol |
Nombre IUPAC |
tetraethyl cyclobutane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C16H24O8/c1-5-21-11(17)15(12(18)22-6-2)9-10-16(15,13(19)23-7-3)14(20)24-8-4/h5-10H2,1-4H3 |
Clave InChI |
KTPOQHFOPZAENU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC1(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


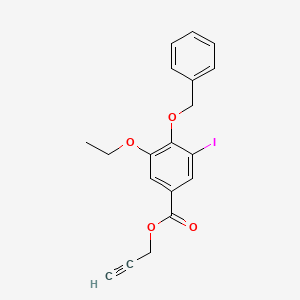
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
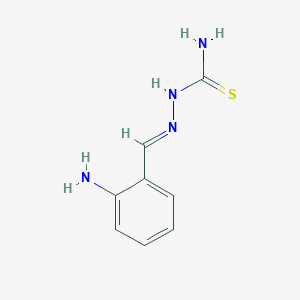
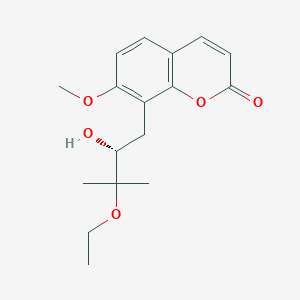
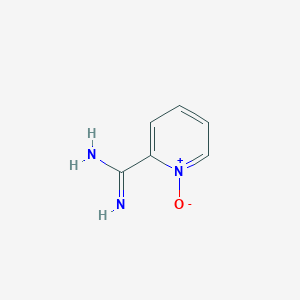
![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13026769.png)
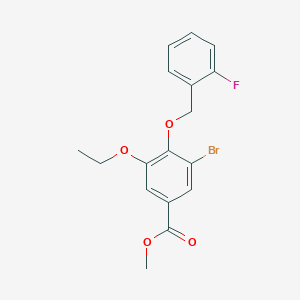
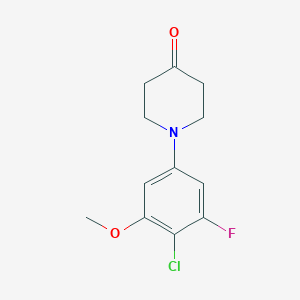
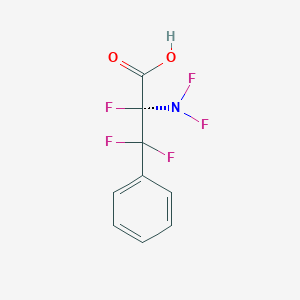
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)
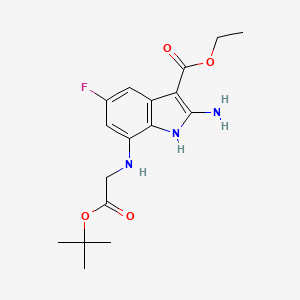
![{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B13026797.png)
